1-Tert-butyl 5-ethyl (3R)-3-hydroxypentanedioate
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Overview
Description
1-Tert-butyl 5-ethyl (3R)-3-hydroxypentanedioate is an organic compound with a complex structure that includes a tert-butyl group, an ethyl group, and a hydroxyl group attached to a pentanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl 5-ethyl (3R)-3-hydroxypentanedioate typically involves multi-step organic reactions. One common method includes the esterification of 3-hydroxypentanedioic acid with tert-butyl alcohol and ethyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl 5-ethyl (3R)-3-hydroxypentanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent and base.
Major Products:
Oxidation: Formation of 3-ketopentanedioate or 3-carboxypentanedioate.
Reduction: Formation of 3-hydroxypentanediol.
Substitution: Formation of substituted pentanedioate derivatives.
Scientific Research Applications
1-Tert-butyl 5-ethyl (3R)-3-hydroxypentanedioate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 5-ethyl (3R)-3-hydroxypentanedioate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester groups can undergo hydrolysis, releasing active metabolites that participate in various biochemical pathways.
Comparison with Similar Compounds
- 1-Tert-butyl 3-hydroxybutanedioate
- 1-Tert-butyl 5-methyl (3R)-3-hydroxypentanedioate
- 1-Tert-butyl 5-ethyl (2R)-2-hydroxypentanedioate
Comparison: 1-Tert-butyl 5-ethyl (3R)-3-hydroxypentanedioate is unique due to the specific positioning of the tert-butyl and ethyl groups, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, and distinct biological activities.
Properties
Molecular Formula |
C11H20O5 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
5-O-tert-butyl 1-O-ethyl (3R)-3-hydroxypentanedioate |
InChI |
InChI=1S/C11H20O5/c1-5-15-9(13)6-8(12)7-10(14)16-11(2,3)4/h8,12H,5-7H2,1-4H3/t8-/m1/s1 |
InChI Key |
FPBJFAVNPRGOQA-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](CC(=O)OC(C)(C)C)O |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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